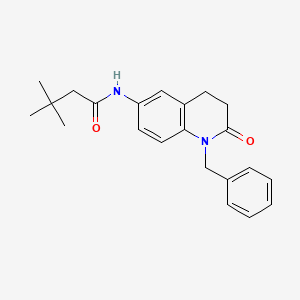

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-18-10-11-19-17(13-18)9-12-21(26)24(19)15-16-7-5-4-6-8-16/h4-8,10-11,13H,9,12,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTGEXMAPDRBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The benzyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. Continuous flow chemistry and green chemistry principles are often employed to enhance the yield and reduce environmental impact. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: Biologically, quinoline derivatives have shown promise in various therapeutic areas. They exhibit antiviral, antibacterial, antifungal, and anticancer properties. This compound, in particular, may be explored for its potential biological activities.

Medicine: In medicine, quinoline derivatives are used in the development of drugs targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, quinoline derivatives are used in the production of dyes, pigments, and other materials. Their unique properties contribute to the development of advanced materials with specific applications.

Mechanism of Action

The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its combination of a benzyl-substituted tetrahydroquinoline and a branched aliphatic amide. Below is a comparison with related compounds from the evidence:

Key Observations :

- Core Heterocycles: Unlike the fused tetrahydroisoquinoline in , the target compound’s tetrahydroquinoline core lacks additional ring fusion, which may influence solubility and metabolic stability.

- Directing Groups : The absence of an N,O-bidentate directing group (as in ) limits its utility in metal-catalyzed reactions but may enhance selectivity in medicinal applications.

Pharmacokinetic and Pharmacodynamic Comparisons

No direct pharmacokinetic data (e.g., LogP, bioavailability) are available for the target compound. However, inferences can be drawn from structural analogues:

- Lipophilicity : The benzyl group and aliphatic amide likely increase LogP compared to hydroxyl-containing analogues (e.g., ), suggesting improved membrane permeability but higher metabolic clearance risk.

- Enzyme Interactions: The tetrahydroquinoline scaffold is associated with cytochrome P450 (CYP) inhibition in related compounds , though substituent-specific effects (e.g., benzyl vs. methyl) require empirical validation.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a synthetic organic compound characterized by its unique quinoline core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. Below, we will explore its biological activity through detailed research findings, case studies, and data tables.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to interact with DNA and inhibit replication processes. Its quinoline structure may allow for intercalation with DNA strands, potentially leading to apoptosis in cancer cells.

- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound showed cytotoxicity against various cancer cell lines. For example, a related quinoline derivative was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

- Oxidative Stress Reduction : Research indicates that this compound may reduce oxidative stress in neuronal cells by enhancing the activity of antioxidant enzymes .

- Case Study : A study on a related compound showed improved cognitive function in animal models of Alzheimer’s disease through modulation of neuroinflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

- Substituent Effects : Variations in the substituents attached to the quinoline core significantly influence biological activity. For instance, modifications at the benzyl position can enhance binding affinity to specific receptors involved in cancer progression .

- Comparative Analysis : A comparative study highlighted that compounds with similar structures but different substituents exhibited varying levels of activity against specific cancer types and neurodegenerative diseases .

Q & A

Basic: What synthetic strategies optimize the yield of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide?

Methodological Answer:

Key steps include nitro group reduction using hydrogen gas with Pd/C catalysis (e.g., 72.9% yield achieved in ethanol over 48 hours) and subsequent coupling reactions. For analogs, direct use of intermediates without purification (e.g., compound 25 ) can streamline synthesis. Column chromatography (e.g., Biotage flash chromatography) is critical for isolating pure products. Adjusting reaction time, solvent polarity, and catalyst loading can further enhance yields .

Basic: Which analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

- 1H NMR : Confirms substituent positioning (e.g., aromatic protons at δ 7.11–7.03 ppm and tertiary amines at δ 3.70–3.65 ppm in compound (S)-35 ) .

- Mass Spectrometry (ESI-HRMS) : Matches theoretical molecular weights (e.g., MH+ observed at 369.2118 vs. calculated 369.2107) .

- HPLC Purity : Achieves >99% purity via gradient elution protocols .

Advanced: How can enantiomeric resolution of structurally related tetrahydroquinolinone derivatives be achieved?

Methodological Answer:

Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column resolves enantiomers (e.g., 50% isopropyl alcohol/CO2, 100 bar, flow rate = 50 mL/min). Retention times (2.42 min for (S)-35 vs. 3.30 min for (R)-35 ) and optical rotation ([α] = −18.0°) confirm stereochemistry. Independent synthesis of enantiomers (e.g., using homoproline analogs) validates assignments .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Substituent Variation : Modify the benzyl group (e.g., dimethylaminoethyl vs. diethylaminoethyl in compounds 26 and 27 ) to assess steric/electronic effects .

- Biological Assays : Test analogs against target receptors (e.g., orexin-1 antagonists in ) using cytotoxicity assays (e.g., MTT) and receptor-binding studies. Correlate substituent size/polarity with IC50 values .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Verify assay conditions (e.g., cell lines, incubation time, solvent controls) .

- Structural Confirmation : Re-analyze NMR/MS data to rule out impurities or degradation .

- Computational Modeling : Use molecular docking to identify binding pose variations (e.g., dual FP-2/FP-3 inhibition in ) .

Advanced: What computational approaches elucidate dual inhibitory mechanisms of related compounds?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding modes (e.g., falcipain inhibition by QOD/ICD derivatives) .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and hotspot residues .

- Pharmacophore Modeling : Map critical functional groups (e.g., oxamide moieties) for dual-target engagement .

Advanced: How to assess pharmacokinetic properties under fed vs. fasted conditions?

Methodological Answer:

- In Vivo Studies : Administer the compound orally to animal models under fed/fasted states. Monitor plasma concentrations via LC-MS/MS.

- Solubility Testing : Use biorelevant media (e.g., FaSSIF/FeSSIF) to predict absorption differences (e.g., compound A in ) .

Basic: What are the key intermediates for synthesizing this compound?

Methodological Answer:

- 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-carboxylic acid (CAS 88371-27-1): A precursor for amide coupling .

- 6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one : Generated via nitro reduction and alkylation .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reductions to minimize side products .

- Solvent Optimization : Replace ethanol with THF for better solubility of hydrophobic intermediates.

- Process Analytics : Implement in-line FTIR to monitor reaction progress and reduce purification steps .

Advanced: How to address low enantiomeric excess (ee) in chiral synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use homoproline-derived intermediates (Scheme 3 in ) to enforce stereochemistry .

- Dynamic Kinetic Resolution : Employ enzymes or asymmetric catalysts during coupling steps.

- Crystallization-Induced Diastereomer Transformation : Purify via selective crystallization of diastereomeric salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.